5-Bromo-1-(phenylsulfonyl)-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-1-(phenylsulfonyl)-1H-indole and related compounds involves various chemical strategies. For example, one method involves the NBS-promoted reaction of 5-bromo-1H-indole with disulfides in DMF to achieve high yields at room temperature without the need for metal catalysts or other additives, indicating a straightforward and efficient synthesis approach (Gao Zhao-chan, 2013). Another example includes the synthesis of indole derivatives through reactions involving sulfonamide precursors, demonstrating the versatility of synthetic methods for functionalizing indole compounds (Stephen J. Wright & G. Gribble, 2023).
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-(phenylsulfonyl)-1H-indole derivatives has been determined using techniques like X-ray crystallography, which reveal the orientation of the phenylsulfonyl substituent with respect to the indole ring system and provide insights into the molecular geometry and intermolecular interactions (J. Jasinski et al., 2009).
Chemical Reactions and Properties
Indole derivatives, including 5-Bromo-1-(phenylsulfonyl)-1H-indole, undergo various chemical reactions that highlight their reactivity and potential for further chemical modifications. For instance, these compounds can participate in regioselective C(sp2)-H dual functionalization, demonstrating their utility in synthetic chemistry for the development of complex molecules (K. Moriyama et al., 2015).
Physical Properties Analysis
The physical properties of 5-Bromo-1-(phenylsulfonyl)-1H-indole derivatives, such as crystal structure and thermal stability, have been studied extensively. These studies provide valuable information on the stability, crystallinity, and potential applications of these compounds (A. Barakat et al., 2017).
Chemical Properties Analysis
Research on the chemical properties of 5-Bromo-1-(phenylsulfonyl)-1H-indole focuses on understanding its reactivity, including electrophilic and nucleophilic sites, which are essential for predicting its behavior in chemical reactions and potential biological activity. Such studies are crucial for designing new molecules with desired properties and functions (Jing Leng & Hua-Li Qin, 2018).
Scientific Research Applications
Antibacterial Activity : Compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole, which is closely related to 5-Bromo-1-(phenylsulfonyl)-1H-indole, have been found to exhibit high antibacterial activity. This suggests potential applications in the development of new pharmaceuticals (Mageed, El- Ezabi, & Khaled, 2021).
Biological Activity in Ligands : The compound has been used in the synthesis of novel indole derivatives through palladium-catalyzed amination, leading to potential biological active 5-HT6 receptor ligands (Schwarz et al., 2008).
Thermal Stability : A study focused on the synthesis of an indole compound with 5-Bromo-1-(phenylsulfonyl)-1H-indole, noting its good thermal stability up to 215°C (Barakat et al., 2017).
Treatment of Cognitive Disorders : One derivative, 1-[4-methyl-3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole dihydrochloride, shows promising results in the treatment of cognitive disorders due to its potent binding affinity and selectivity (Nirogi et al., 2016).
Receptor Antagonism : N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives are noted as potent and selective 5-HT6 receptor antagonists with high affinity (Cole et al., 2005).
NMR Studies : Research has been conducted on 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles, examining the influence of the 2-substituent on the carbon atoms of the indole moiety using 1H and 13C NMR studies (Cruz-López et al., 2007).
Synthetic Analogues : 4-(phenylsulfonyl)-4H-furo[3,4-b]indole, a derivative, has been studied as a stable synthetic analogue of indole-2,3-quinodimethane, which can undergo a Diels-Alder reaction (Saulnier & Gribble, 1983).
Safety And Hazards
According to the safety data sheet, 5-Bromo-1-(phenylsulfonyl)-1H-indole is harmful if swallowed . It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKSXJWRFMTAPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379892 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(phenylsulfonyl)-1H-indole | |
CAS RN |
118757-11-2 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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